molecular formula C10H14BrN B2556468 5-bromo-2-tert-butylaniline CAS No. 857595-32-5

5-bromo-2-tert-butylaniline

Cat. No.: B2556468
CAS No.: 857595-32-5
M. Wt: 228.133
InChI Key: YHMAZMCTRSJZOK-UHFFFAOYSA-N
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Description

5-bromo-2-tert-butylaniline: is an organic compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 5th position and a tert-butyl group at the 2nd position. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-tert-butylaniline typically involves the bromination of 2-tert-butylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general reaction scheme is as follows:

    Starting Material: 2-tert-butylaniline

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or another suitable solvent

    Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to control the rate of bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-2-tert-butylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry: 5-bromo-2-tert-butylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-tert-butylaniline depends on its specific application. In chemical reactions, the bromine atom and the tert-butyl group influence the reactivity and selectivity of the compound. The aniline group can participate in various electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    2-tert-butylaniline: Similar structure but lacks the bromine atom.

    5-bromo-2-methylaniline: Similar structure but has a methyl group instead of a tert-butyl group.

    2-bromoaniline: Similar structure but lacks the tert-butyl group.

Uniqueness: 5-bromo-2-tert-butylaniline is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct reactivity and steric properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

5-bromo-2-tert-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMAZMCTRSJZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857595-32-5
Record name 5-bromo-2-tert-butylaniline
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